molecular formula C15H12ClF3N2O2 B2976522 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide CAS No. 339019-94-2

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide

Cat. No.: B2976522
CAS No.: 339019-94-2
M. Wt: 344.72
InChI Key: OKTZGQLBVAUGAF-UHFFFAOYSA-N
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Description

“2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .


Synthesis Analysis

The synthesis of this compound involves hydrolysis, where a compound is converted to a corresponding phenoxy acid. This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis and coupling reactions. The hydrolysis converts a compound to a corresponding phenoxy acid. The coupling reaction then combines this acid with 2-amino-4-(4-bromophenyl)thiazole to produce the final compound .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research into the photoreactions of related compounds like flutamide in different solvents has revealed complex behaviors such as photo-induced rearrangements and photoreduction processes. These studies contribute to our understanding of how certain chemical groups within these compounds interact under specific conditions, offering insights into designing more stable or reactive derivatives for various applications (Watanabe, Fukuyoshi, & Oda, 2015).

Antiproliferative Activity

Compounds structurally related to "2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide" have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This research avenue is critical for developing new chemotherapeutic agents. For instance, derivatives of pyridine linked with thiazole have shown promising anticancer activities, highlighting the potential of incorporating such structural motifs into drug design (Alqahtani & Bayazeed, 2020).

Environmental Chemistry

Understanding the atmospheric chemistry of chlorinated aromatic compounds, including those structurally related to the compound of interest, is vital for assessing their environmental impact. Studies on the OH oxidation of chlorinated herbicides provide insights into their degradation pathways and potential toxicities of their oxidation products. This research is essential for evaluating the environmental fate and risks associated with the use of such compounds (Murschell & Farmer, 2018).

Insecticidal Applications

The development of new insecticidal agents often involves the synthesis and testing of compounds with specific functional groups. Research on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, for example, has explored their efficacy against agricultural pests like the cotton leafworm. These studies not only contribute to the field of agricultural chemistry but also highlight the potential for discovering new pest control agents (Rashid et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the synthesis of novel antidepressants and other pharmaceutical compounds . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c16-12-6-10(15(17,18)19)7-21-13(12)5-9-1-3-11(4-2-9)23-8-14(20)22/h1-4,6-7H,5,8H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZGQLBVAUGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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